N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride
Overview
Description
N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse pharmacological properties and are widely used in drug discovery and development. This compound, in particular, has shown potential in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride typically involves the following steps:
Piperidin-4-ylamine: is reacted with 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to form the amide bond.
The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can be carried out at different positions on the piperidine ring or the benzodioxine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives at different positions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.
Biology: In biological research, N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride is used to study its effects on biological systems. It has been investigated for its potential as an activator of hypoxia-inducible factor 1 pathways, which play a crucial role in cellular responses to low oxygen levels.
Medicine: In medicine, this compound has shown potential as a therapeutic agent. It has been studied for its pharmacological properties, including its potential use as an anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer's, antipsychotic, and anticoagulant agent.
Industry: In the industry, this compound is used in the production of various pharmaceuticals and chemical intermediates. Its versatility and pharmacological properties make it a valuable component in drug discovery and development.
Mechanism of Action
The mechanism by which N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(Piperidin-4-yl)benzamide derivatives: These compounds are structurally similar and have been studied for their pharmacological properties.
N-(Piperidin-4-yl)acetamide: Another piperidine derivative with potential pharmacological applications.
Properties
IUPAC Name |
N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-5-carboxamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c17-14(16-10-4-6-15-7-5-10)11-2-1-3-12-13(11)19-9-8-18-12;/h1-3,10,15H,4-9H2,(H,16,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOLJNCNHFZMLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=C3C(=CC=C2)OCCO3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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